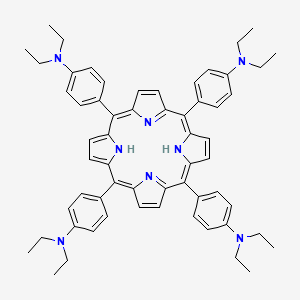
4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline): is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde, such as benzaldehyde, under acidic conditions. This reaction forms a porphyrinogen intermediate, which is then oxidized to yield the porphyrin core.
Attachment of N,N-diethylaniline Groups: The N,N-diethylaniline groups are introduced through a nucleophilic substitution reaction. The porphyrin core is reacted with N,N-diethylaniline in the presence of a suitable catalyst, such as palladium, under mild conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques like column chromatography, recrystallization, and solvent extraction to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the compound to its reduced form, affecting its reactivity and stability.
Substitution: The N,N-diethylaniline groups can undergo substitution reactions with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under mild conditions with catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized forms of the compound, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) has numerous applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: Employed in studying biological processes involving porphyrins, such as heme synthesis and degradation.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of sensors, dyes, and photovoltaic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) involves its interaction with molecular targets and pathways:
Photosensitization: Upon light irradiation, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species that can induce cell damage or death.
Catalysis: The compound can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical transformations.
Vergleich Mit ähnlichen Verbindungen
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) can be compared with other similar compounds:
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): This compound has benzoic acid groups instead of N,N-diethylaniline groups, which affects its solubility and reactivity.
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: This derivative has hydroxyphenyl groups, making it more hydrophilic and suitable for different applications.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: The presence of methoxycarbonyl groups enhances its electron-donating properties, making it a better photosensitizer.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of porphyrin derivatives.
Eigenschaften
CAS-Nummer |
14609-52-0 |
|---|---|
Molekularformel |
C60H66N8 |
Molekulargewicht |
899.2 g/mol |
IUPAC-Name |
N,N-diethyl-4-[10,15,20-tris[4-(diethylamino)phenyl]-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C60H66N8/c1-9-65(10-2)45-25-17-41(18-26-45)57-49-33-35-51(61-49)58(42-19-27-46(28-20-42)66(11-3)12-4)53-37-39-55(63-53)60(44-23-31-48(32-24-44)68(15-7)16-8)56-40-38-54(64-56)59(52-36-34-50(57)62-52)43-21-29-47(30-22-43)67(13-5)14-6/h17-40,61,64H,9-16H2,1-8H3 |
InChI-Schlüssel |
GNMVWKQTIDUQSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N(CC)CC)C8=CC=C(C=C8)N(CC)CC)C=C4)C9=CC=C(C=C9)N(CC)CC)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


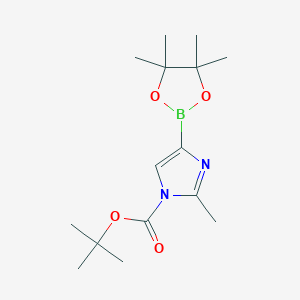

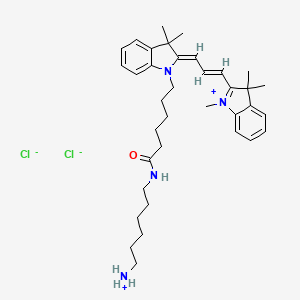
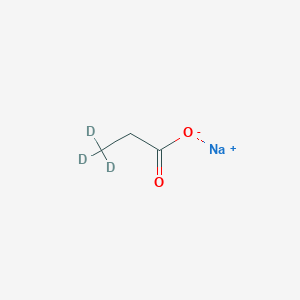
![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)
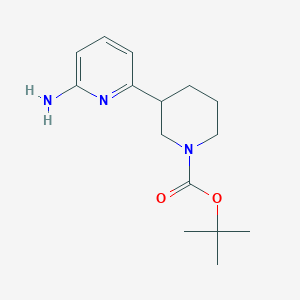

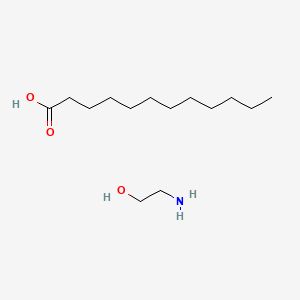


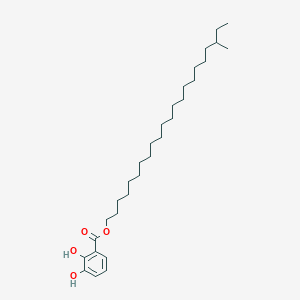
![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)
![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)
